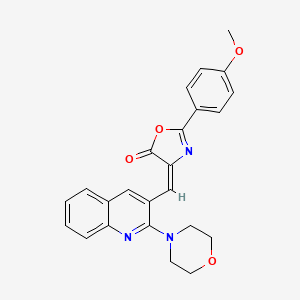
(E)-2-(4-methoxyphenyl)-4-((2-morpholinoquinolin-3-yl)methylene)oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-methoxyphenyl)-4-((2-morpholinoquinolin-3-yl)methylene)oxazol-5(4H)-one, commonly known as MMQO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. MMQO has shown promising results in scientific research for its potential use in treating various diseases.
Mecanismo De Acción
The mechanism of action of MMQO is not fully understood. However, it has been proposed that MMQO exerts its anti-cancer effects by inducing apoptosis in cancer cells. It has also been suggested that MMQO inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. MMQO has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
MMQO has shown significant biochemical and physiological effects in scientific research. It has been found to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6. MMQO has also been found to inhibit the growth of cancer cells by inducing apoptosis. It has been shown to disrupt the cell membranes of bacteria and fungi, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MMQO has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in treating various diseases. However, there are some limitations to using MMQO in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its use. Additionally, more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for MMQO research. One area of interest is its potential use in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. MMQO has also shown potential in treating bacterial and fungal infections. Future research could focus on optimizing its use in these areas. Additionally, more research is needed to determine its safety and efficacy in humans, which could lead to its development as a therapeutic agent.
Métodos De Síntesis
The synthesis of MMQO is a multi-step process that involves the reaction of 2-aminoquinoline with 4-methoxybenzaldehyde in the presence of acetic acid and ethanol to produce 2-(4-methoxyphenyl)quinoline. The next step involves the reaction of 2-(4-methoxyphenyl)quinoline with ethyl oxalyl chloride to produce ethyl 2-(4-methoxyphenyl)quinoline-3-carboxylate. The final step involves the reaction of ethyl 2-(4-methoxyphenyl)quinoline-3-carboxylate with morpholine and formic acid to produce MMQO.
Aplicaciones Científicas De Investigación
MMQO has shown potential in scientific research for its use in treating various diseases. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. MMQO has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. MMQO has shown promising results in treating bacterial and fungal infections.
Propiedades
IUPAC Name |
(4E)-2-(4-methoxyphenyl)-4-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-29-19-8-6-16(7-9-19)23-26-21(24(28)31-23)15-18-14-17-4-2-3-5-20(17)25-22(18)27-10-12-30-13-11-27/h2-9,14-15H,10-13H2,1H3/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUPZXYTIFHBSB-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CC3=CC4=CC=CC=C4N=C3N5CCOCC5)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=N/C(=C/C3=CC4=CC=CC=C4N=C3N5CCOCC5)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-2-(4-Methoxyphenyl)-4-{[2-(morpholin-4-YL)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

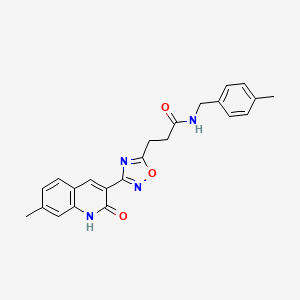
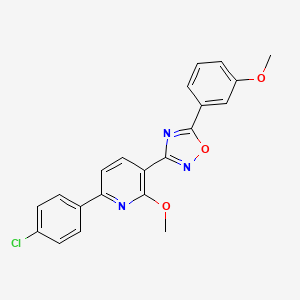


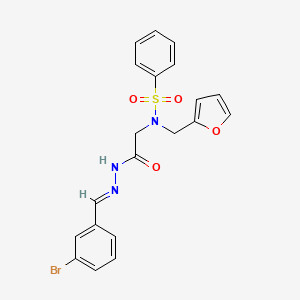
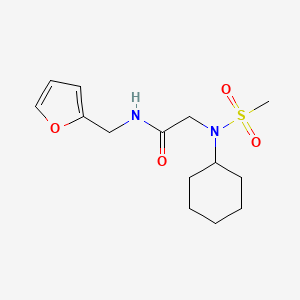
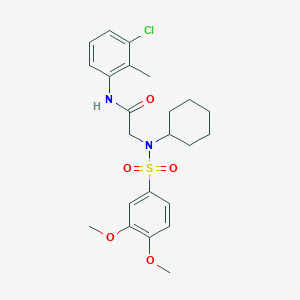
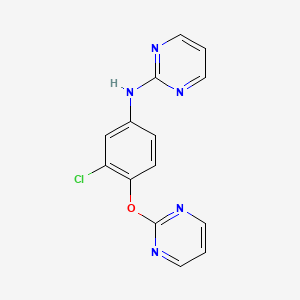
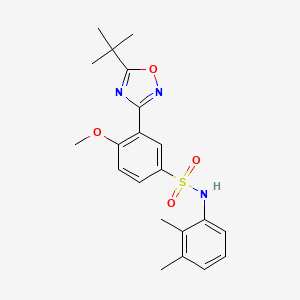
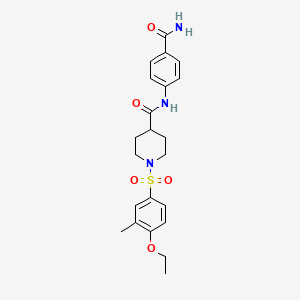
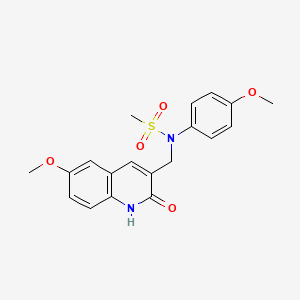
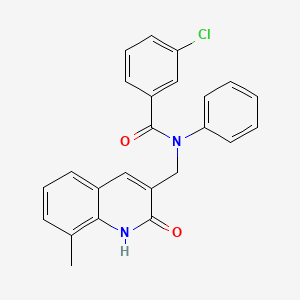
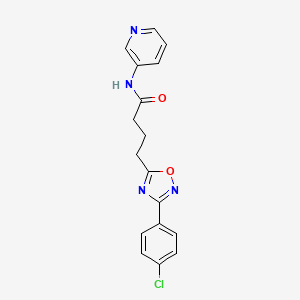
![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]-4-methylpiperazine](/img/structure/B7717258.png)